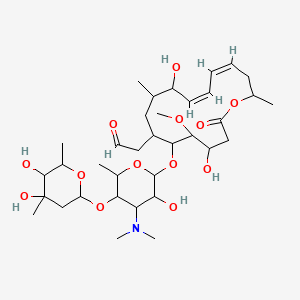

Leucomycin

説明

特性

IUPAC Name |

2-[(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-ZRQQEUPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C\C=C/C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Leucomycin from Streptomyces kitasatoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin, a complex of macrolide antibiotics, was first discovered in 1953 from the fermentation broth of Streptomyces kitasatoensis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product drug discovery and development. This document outlines the fermentation process for this compound production, detailed experimental protocols for its extraction and purification, and a summary of the analytical data for the characterization of its major components. Furthermore, this guide presents a visualization of the this compound biosynthetic pathway and the experimental workflow for its isolation, providing a foundational understanding for further research and process optimization.

Introduction

This compound, also known as kitasamycin, is a mixture of closely related 16-membered macrolide antibiotics.[1][2][3] It was originally isolated in 1953 by Hata and coworkers from the culture broth of Streptomyces kitasatoensis.[4] The this compound complex consists of multiple components, designated as this compound A1, A3, A4, A5, A6, A7, A8, and A9, among others, which differ in the acyl groups at the C-3 hydroxyl of the lactone ring and the C-4' hydroxyl of the mycarose sugar moiety.[5] These compounds exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria. The complexity of the this compound mixture and the varying biological activities of its individual components necessitate robust and efficient methods for their separation and characterization. This guide provides a detailed technical overview of the processes involved, from fermentation to the isolation of pure this compound components.

Biosynthesis of this compound

The biosynthesis of the this compound aglycone, a 16-membered lactone ring, proceeds via the polyketide pathway. This pathway involves the sequential condensation of acetate, propionate, and butyrate units. The biosynthesis is influenced by the availability of specific precursors in the fermentation medium. For instance, the addition of L-valine and L-leucine can direct the biosynthesis towards the production of specific this compound components. L-valine serves as a precursor for the butyryl-CoA side chain found in leucomycins A4 and A5, while L-leucine is a precursor for the isovaleryl-CoA side chain in leucomycins A1 and A3. The enzyme α-isopropylmalate synthase, a key enzyme in the L-leucine biosynthetic pathway, plays a regulatory role in the formation of these precursors. The biosynthesis can be inhibited by cerulenin, an inhibitor of fatty acid and polyketide biosynthesis, and 4-azaleucine, a leucine analog.

Experimental Protocols

Fermentation of Streptomyces kitasatoensis

This protocol describes the submerged fermentation of Streptomyces kitasatoensis for the production of this compound.

Materials:

-

Streptomyces kitasatoensis strain (e.g., NRRL 2486)

-

Seed medium (per liter): 10 g glucose, 10 g peptone, 3 g yeast extract, 3 g meat extract, 5 g NaCl, 1 g CaCO₃, pH 7.2

-

Production medium (per liter): 50 g soluble starch, 20 g soybean meal, 5 g yeast extract, 2 g K₂HPO₄, 1 g MgSO₄·7H₂O, 0.5 g NaCl, 2 g CaCO₃, pH 7.0

-

Precursors (optional): L-valine or L-leucine (5-10 g/L)

-

Shake flasks (500 mL)

-

Fermenter (5 L or larger)

Procedure:

-

Inoculum Preparation: Inoculate a loopful of S. kitasatoensis spores or mycelia into 50 mL of seed medium in a 500 mL shake flask. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: Inoculate the production medium with the seed culture (5-10% v/v). For directed biosynthesis, add L-valine or L-leucine to the production medium.

-

Fermentation: Ferment in a shake flask or a fermenter at 28°C for 7-10 days. Maintain aeration and agitation (e.g., 200 rpm for shake flasks, 1 vvm and 300 rpm for a fermenter).

-

Monitoring: Monitor the pH, cell growth, and antibiotic production periodically. This compound production typically starts after the exponential growth phase.

Isolation and Purification of this compound

The following protocol outlines the extraction and chromatographic purification of the this compound complex from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or Butyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel (60-120 mesh) for column chromatography

-

Solvents for chromatography: n-hexane, ethyl acetate, methanol

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extraction:

-

Adjust the pH of the fermentation broth to 8.0-8.5 with 2N NaOH.

-

Centrifuge the broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate or butyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude oily residue.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column with a suitable diameter and length (e.g., 2.5 cm x 40 cm for a few grams of crude extract).

-

Dissolve the crude extract in a minimal amount of chloroform or a mixture of n-hexane and ethyl acetate.

-

Load the dissolved sample onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. For example:

-

n-Hexane:Ethyl acetate (9:1, v/v)

-

n-Hexane:Ethyl acetate (7:3, v/v)

-

n-Hexane:Ethyl acetate (1:1, v/v)

-

n-Hexane:Ethyl acetate (3:7, v/v)

-

Ethyl acetate

-

Ethyl acetate:Methanol (9:1, v/v)

-

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the this compound complex and concentrate to dryness.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For the separation of individual this compound components, preparative HPLC can be employed.

-

A typical system would use a C18 column with a gradient of acetonitrile and water or a buffer solution (e.g., ammonium acetate).

-

Monitor the elution at approximately 232 nm.

-

Collect the peaks corresponding to the individual this compound components and lyophilize to obtain pure compounds.

-

Data Presentation

The following tables summarize the quantitative data related to this compound production and the physicochemical properties of its major components.

Table 1: Fermentation and Purification Data

| Parameter | Value | Reference |

| Fermentation Yield | ||

| - Wild Type Strain | 200-500 mg/L | |

| - Mutant Strain (with precursor) | Up to 4x increase | |

| Purification Recovery | ||

| - Solvent Extraction | > 90% | Estimated |

| - Silica Gel Chromatography | 60-70% | Estimated |

| - Preparative HPLC | > 95% per component | Estimated |

Table 2: Physicochemical and Spectroscopic Data of Major this compound Components

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) |

| This compound A1 | C₄₀H₆₇NO₁₄ | 785.96 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 786 [M+H]⁺, 628, 470, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |

| This compound A3 | C₄₂H₆₉NO₁₅ | 828.00 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 828 [M+H]⁺, 670, 512, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |

| This compound A4 | C₄₁H₆₇NO₁₅ | 813.97 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 814 [M+H]⁺, 656, 498, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |

| This compound A5 | C₃₉H₆₅NO₁₄ | 771.93 | 9.7 (aldehyde), 6.0-7.5 (dienes), 4.5 (anomeric), 2.3 (N(CH₃)₂) | 204 (aldehyde), 173 (ester), 103 (anomeric), 41 (N(CH₃)₂) | 772 [M+H]⁺, 614, 456, 158 | 3450 (OH), 1730 (ester), 1680 (aldehyde), 1630 (C=C) |

Note: The spectroscopic data presented are approximate and may vary depending on the solvent and instrument used.

Conclusion

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound from Streptomyces kitasatoensis. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers and professionals in the field of natural product drug discovery. The methodologies described herein can be adapted and optimized for the production and isolation of specific this compound components for further pharmacological evaluation and development. Future research may focus on metabolic engineering of S. kitasatoensis to enhance the yield of desired this compound components and the development of more efficient and scalable purification strategies.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 5. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Ribosomal Binding and Mechanism of Action of Leucomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycins, a family of 16-membered macrolide antibiotics, exert their antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of leucomycin, with a specific focus on its interaction with the ribosomal binding site. We will delve into the quantitative binding affinities, the specific ribosomal components involved, and the downstream consequences of this interaction. Detailed methodologies for key experimental techniques used to elucidate this mechanism are also provided to aid in future research and drug development efforts.

Introduction

Leucomycins are a class of macrolide antibiotics produced by various Streptomyces species. They are characterized by a 16-membered lactone ring glycosidically linked to one or more sugar moieties. Their clinical utility stems from their ability to inhibit bacterial protein synthesis, making them effective against a range of Gram-positive bacteria. Understanding the precise mechanism by which this compound interacts with its ribosomal target is crucial for the development of new macrolide antibiotics that can overcome existing resistance mechanisms. This guide will provide a detailed examination of the this compound-ribosome interaction.

Ribosomal Binding Site of this compound

This compound, like other macrolide antibiotics, binds to the 50S large ribosomal subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET) , a channel through which newly synthesized polypeptide chains emerge from the ribosome. By binding within this tunnel, this compound sterically hinders the passage of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein elongation.[1][2]

The primary components of the this compound binding site are segments of the 23S ribosomal RNA (rRNA) , specifically within Domain V .[3][4] Key nucleotide residues implicated in the interaction include those in the peptidyl transferase center (PTC) loop. While the interactions of 14-membered macrolides like erythromycin with nucleotides such as A2058 are well-characterized, 16-membered macrolides like this compound have a slightly different orientation in the NPET, leading to distinct interactions.[3] For instance, the mycarose moiety present in some leucomycins is thought to be crucial for the inhibition of the peptidyl transferase reaction by interacting with nucleotides like U2506 in the central loop of domain V.

In addition to rRNA, certain ribosomal proteins are in close proximity to the macrolide binding site and may play a role in stabilizing the interaction. Affinity labeling studies have identified ribosomal protein L27 as a major component of the macrolide binding site, indicating its important role.

Quantitative Analysis of this compound-Ribosome Binding

The affinity of this compound for the bacterial ribosome has been quantified using various biochemical assays. The following table summarizes the association (Ka) and dissociation (Kd) constants for several this compound compounds with Escherichia coli ribosomes, as determined by a competitive binding assay with [14C]erythromycin.

| Compound | Association Constant (Ka, M-1) | Dissociation Constant (Kd, M) | Reference |

| This compound A1 | 1.1 x 107 | 9.1 x 10-8 | |

| This compound A3 | 1.8 x 107 | 5.6 x 10-8 | |

| This compound A4 | 1.1 x 107 | 9.1 x 10-8 | |

| This compound A5 | 1.3 x 107 | 7.7 x 10-8 | |

| This compound A6 | 1.2 x 107 | 8.3 x 10-8 | |

| This compound A7 | 1.2 x 107 | 8.3 x 10-8 | |

| This compound A8 | 1.0 x 107 | 1.0 x 10-7 | |

| This compound A9 | 1.1 x 107 | 9.1 x 10-8 | |

| This compound U | 1.1 x 107 | 9.1 x 10-8 | |

| This compound V | 1.1 x 107 | 9.1 x 10-8 |

Mechanism of Action: Inhibition of Protein Synthesis

The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism:

-

Steric Occlusion: The primary mechanism is the physical blockage of the NPET, which prevents the elongation of the nascent polypeptide chain beyond a few amino acids.

-

Stimulation of Peptidyl-tRNA Dissociation: Macrolides, including this compound, have been shown to stimulate the premature dissociation of peptidyl-tRNA from the ribosome. This action not only halts the synthesis of a specific protein but can also deplete the cellular pool of available tRNAs.

-

Inhibition of Peptidyl Transferase Activity: Certain leucomycins, particularly those containing a mycarose sugar, can directly inhibit the peptidyl transferase reaction, which is the fundamental step of peptide bond formation. This inhibition is context-dependent, with the efficiency of inhibition being influenced by the specific amino acid residues in the P- and A-sites of the ribosome.

Downstream Cellular Effects

Beyond the immediate cessation of protein synthesis, the action of this compound can trigger broader stress responses within the bacterial cell. Sub-inhibitory concentrations of antibiotics can lead to significant changes in bacterial gene expression. This can include the modulation of virulence factor expression and the activation of general stress response pathways. For example, the ribosome stalling caused by macrolides can induce specific stress responses as the cell attempts to cope with the translational arrest.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.

Ribosome Binding Assay (Competitive Displacement)

This protocol describes a method to determine the binding affinity of a non-labeled antibiotic (e.g., this compound) by measuring its ability to displace a radiolabeled antibiotic (e.g., [14C]erythromycin) from the ribosome.

Materials:

-

Purified 70S ribosomes from E. coli

-

[14C]erythromycin of known specific activity

-

Unlabeled this compound standards of known concentrations

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

Procedure:

-

Prepare a series of reaction mixtures each containing a fixed concentration of 70S ribosomes (e.g., 0.1 µM) and a fixed concentration of [14C]erythromycin (e.g., 0.1 µM) in binding buffer.

-

To these mixtures, add increasing concentrations of unlabeled this compound. Include a control with no unlabeled competitor.

-

Incubate the mixtures at 37°C for 1 hour to allow binding to reach equilibrium.

-

Filter each reaction mixture through a glass fiber filter under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter.

-

Wash the filters rapidly with three portions of ice-cold binding buffer to remove unbound radiolabeled ligand.

-

Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Plot the amount of bound [14C]erythromycin as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that displaces 50% of the bound [14C]erythromycin).

-

Calculate the Ki (dissociation constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

-

Commercial E. coli S30 extract-based IVTT kit (e.g., PURExpress®)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

This compound stock solution

-

Amino acid mixture (including a radiolabeled amino acid like [35S]methionine if using autoradiography for detection)

-

Luciferase assay reagent (if using luciferase reporter)

-

Microplate reader (for luciferase) or equipment for SDS-PAGE and autoradiography

Procedure:

-

Set up IVTT reactions according to the manufacturer's protocol. Each reaction should contain the S30 extract, the DNA template, and the amino acid mixture.

-

Add varying concentrations of this compound to the reactions. Include a positive control (no antibiotic) and a negative control (no DNA template).

-

Incubate the reactions at 37°C for 1-2 hours.

-

For luciferase reporter: Add the luciferase assay reagent to each reaction and measure the luminescence using a microplate reader.

-

For radiolabeled protein: Stop the reactions by adding SDS-PAGE sample buffer. Separate the synthesized proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled protein.

-

Quantify the amount of protein synthesized at each this compound concentration.

-

Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.

Chemical Footprinting

Chemical footprinting is used to identify the specific nucleotides in the 23S rRNA that are protected by the binding of this compound.

Materials:

-

Purified 70S ribosomes or 50S subunits

-

This compound

-

Chemical probing reagents (e.g., dimethyl sulfate (DMS) which modifies accessible adenines and cytosines, or kethoxal which modifies accessible guanines)

-

Primer extension analysis reagents: reverse transcriptase, dNTPs, and a 32P-labeled DNA primer complementary to a region downstream of the expected binding site on the 23S rRNA.

-

RNA extraction reagents

-

Urea-polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Incubate ribosomes with or without a saturating concentration of this compound.

-

Treat the ribosome-ligand complexes with a limited amount of a chemical probing reagent (e.g., DMS) for a short period to ensure, on average, less than one modification per rRNA molecule.

-

Quench the modification reaction.

-

Extract the 23S rRNA from the treated ribosomes.

-

Perform primer extension analysis on the extracted rRNA. The 32P-labeled primer is annealed to the rRNA and extended by reverse transcriptase. The enzyme will stop at the nucleotide preceding a modified base.

-

Run the primer extension products on a high-resolution denaturing urea-PAGE gel alongside a sequencing ladder generated using the same primer and unmodified rRNA.

-

Autoradiograph the gel. The positions where this compound binding protects the rRNA from chemical modification will appear as diminished or absent bands in the drug-treated lane compared to the control lane. These "footprints" indicate the binding site of the antibiotic.

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: Ribosome Binding Assay

Caption: Workflow for a competitive ribosome binding assay.

Logical Relationship: this compound's Dual Inhibitory Action

Caption: this compound's binding leads to a dual mechanism of protein synthesis arrest.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the 50S ribosomal subunit. Its binding within the nascent peptide exit tunnel results in a multifaceted mechanism of action that includes steric hindrance, stimulation of peptidyl-tRNA dissociation, and, in some cases, direct inhibition of the peptidyl transferase center. The detailed understanding of these molecular interactions, supported by quantitative binding data and sophisticated experimental methodologies, provides a solid foundation for the rational design of novel macrolide antibiotics. Future research aimed at further dissecting the context-dependent nature of this compound's inhibitory activity and its impact on bacterial signaling pathways will be invaluable in the ongoing fight against antibiotic resistance.

References

- 1. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of the Leucomycin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The leucomycin complex, a group of macrolide antibiotics produced by Streptomyces kitasatoensis, represents a significant area of interest in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of the this compound complex, detailing its efficacy against a range of clinically relevant bacteria. The information presented herein is intended to support research and development efforts in the field of infectious diseases.

Core Efficacy: Antibacterial Spectrum

The this compound complex exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, with some efficacy against select Gram-negative organisms and other pathogens.[1][] Its antibacterial action is comparable to that of erythromycin.[] Notably, this compound has demonstrated effectiveness against strains resistant to other antibiotics, such as penicillin and erythromycin-resistant Staphylococcus aureus.[][3] The complex is composed of several components, with this compound A components being the most prevalent in commercially available formulations.

Quantitative Antibacterial Activity

The in vitro efficacy of the this compound complex and its components, such as josamycin (a major component), is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for this compound (kitasamycin) and josamycin against various bacterial species as reported in the scientific literature.

| Bacterial Species | Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (Penicillin-sensitive) | Kitasamycin | - | - | - | All isolates inhibited by 1.56 | |

| Staphylococcus aureus (Penicillin-resistant) | Kitasamycin | - | - | - | 99% of isolates inhibited by 1.56 | |

| Staphylococcus aureus | Josamycin | 25 | - | - | - | |

| Staphylococcus aureus | Josamycin | - | Most effective | - | - | |

| Staphylococcus epidermidis | Josamycin | 25 | - | - | - | |

| Streptococcus pyogenes | Kitasamycin | - | All isolates inhibited by 0.39 | - | - | |

| Streptococcus pyogenes | Josamycin | - | Most effective | - | - | |

| Streptococcus agalactiae | Josamycin | - | Most effective | - | - | |

| Streptococcus pneumoniae (Pneumococci) | Kitasamycin | - | All isolates inhibited by 1.56 | - | - | |

| Streptococcus pneumoniae | Josamycin | 25 | - | - | - | |

| Enterococci | Josamycin | 25 | - | - | 41.2% of strains were resistant | |

| Neisseria gonorrhoeae (β-lactamase negative) | Josamycin | - | - | - | - | |

| Neisseria gonorrhoeae (β-lactamase positive) | Josamycin | - | - | - | - | |

| Pasteurella multocida | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |

| Pasteurella haemolytica | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |

| Mycoplasma hyopneumoniae | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |

| Actinobacillus pleuropneumoniae | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |

| Actinomyces pyogenes | EL-870 (a semi-synthetic this compound) | - | ≤6.25 | - | - | |

| Gram-negative enteric bacteria | EL-870 (a semi-synthetic this compound) | - | >50 | - | - |

Note: The table presents a summary of available data. Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental methodologies.

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial effect of the this compound complex is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. The mechanism of action involves the inhibition of bacterial protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding obstructs the translocation step of protein elongation, preventing the ribosome from moving along the messenger RNA (mRNA). This blockage ultimately halts the synthesis of essential proteins, leading to the cessation of bacterial growth and proliferation.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The two most common methods cited in the literature for macrolide antibiotics are broth microdilution and agar dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Detailed Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: The stock solution is serially diluted in a cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium for fastidious organisms) in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are then used to prepare a bacterial suspension in a sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air (or other specific atmospheric conditions if required for the test organism).

-

MIC Determination: After incubation, the plates are examined visually or with an automated reader for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.

Detailed Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate is spot-inoculated with a standardized volume of the bacterial suspension using a multipoint inoculator or a calibrated loop.

-

Incubation: The plates are incubated under the same conditions as the broth microdilution method.

-

MIC Determination: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Conclusion

The this compound complex demonstrates a potent in vitro antibacterial spectrum, particularly against Gram-positive cocci. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it an important member of the macrolide class of antibiotics. The standardized methodologies for susceptibility testing, such as broth microdilution and agar dilution, are crucial for accurately evaluating its efficacy and guiding further research and clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising antibiotic complex.

References

The Structure-Activity Relationship of Leucomycin: A Technical Guide for Drug Development Professionals

Abstract

Leucomycins, a family of 16-membered macrolide antibiotics, represent a critical area of research in the ongoing effort to combat bacterial resistance. Their complex structure offers multiple sites for chemical modification, enabling the development of derivatives with improved potency, expanded antibacterial spectra, and enhanced pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of leucomycin and its analogs. It summarizes key quantitative data on antibacterial activity, details essential experimental protocols for SAR evaluation, and presents visual representations of the mechanism of action and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Leucomycins, produced by Streptomyces kitasatoensis, are a complex of closely related macrolide antibiotics.[1] The core structure consists of a 16-membered lactone ring glycosidically linked to a disaccharide moiety, typically composed of mycaminose and mycarose. Like other macrolides, leucomycins exert their antibacterial effect by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[2] This guide will explore the critical structural features of the this compound scaffold that govern its antibacterial activity and how targeted modifications can lead to the development of next-generation macrolide antibiotics.

Core Structure and Key Modification Sites

The this compound molecule presents several key positions where chemical modifications have been shown to significantly impact its biological activity. These include:

-

C-3 Hydroxyl Group: Modifications at this position, including acylation and epimerization, can influence both antibacterial potency and metabolic stability.[3][4]

-

C-9 Carbonyl Group: Reduction or epimerization of the C-9 ketone can alter the conformation of the macrolactone ring and affect antibacterial activity.[5]

-

C-4" Hydroxyl Group of Mycarose: Acylation at this position is a common feature in naturally occurring, potent leucomycins like josamycin (this compound A3).

-

Disaccharide Moiety: Alterations to the sugar residues can impact ribosome binding and the ability to overcome certain resistance mechanisms.

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentrations (MICs) of various this compound derivatives against key Gram-positive pathogens. This data highlights the impact of specific structural modifications on antibacterial potency.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Natural this compound Components

| Compound | Staphylococcus aureus | Bacillus subtilis | Klebsiella pneumoniae |

| This compound A1 | 0.04 | 0.60 | 10 |

| This compound A3 (Josamycin) | 0.04 | 0.60 | 10 |

| This compound A4 | 0.15 | 1.25 | 10 |

| This compound A5 | 0.80 | 0.30 | 5 |

| This compound A6 | 0.04 | 0.60 | 10 |

| This compound A7 | 0.80 | 0.30 | 5 |

Data extracted from reference.

Table 2: Structure-Activity Relationship of C-9 Modified this compound A5 Derivatives

| Compound | Staphylococcus epidermidis sp-al-1 | Streptococcus pyogenes N. Y. 5 |

| This compound A5 (9R-OH) | 0.78 | 0.39 |

| 9-epi-Leucomycin A5 (9S-OH) | 3.12 | 1.56 |

Data extracted from reference. This data indicates that the natural R-configuration at the C-9 hydroxyl group is preferred for activity against these strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound derivatives is a crucial parameter for assessing their antibacterial potency. The broth microdilution method is a standard and widely used technique.

Objective: To determine the lowest concentration of a this compound derivative that visibly inhibits the growth of a target microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader or visual inspection

Protocol:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the this compound derivative.

-

Perform serial two-fold dilutions of the antibiotic in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the bacterial suspension in the growth medium to achieve the final desired inoculum concentration.

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

-

Controls:

-

Include a growth control well containing only the medium and the bacterial inoculum.

-

Include a sterility control well containing only the medium.

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

-

Ribosome Binding Assay (Competition Filter Binding)

This assay is used to determine the affinity of this compound derivatives for the bacterial ribosome. It measures the ability of a test compound to compete with a radiolabeled macrolide for binding to the ribosome.

Objective: To quantify the binding affinity of this compound derivatives to the bacterial 70S ribosome.

Materials:

-

Purified bacterial 70S ribosomes

-

Radiolabeled macrolide (e.g., [¹⁴C]erythromycin)

-

This compound derivatives

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl)

-

Nitrocellulose and glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup:

-

In a series of reaction tubes, combine a fixed concentration of 70S ribosomes and a fixed concentration of the radiolabeled macrolide.

-

Add varying concentrations of the unlabeled this compound derivative to the tubes. Include a control with no unlabeled competitor.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixtures through a nitrocellulose filter stacked on top of a glass fiber filter. The ribosomes and bound ligands will be retained on the nitrocellulose filter, while the unbound ligand will pass through.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.

-

-

Quantification:

-

Place the nitrocellulose filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radiolabeled macrolide using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled macrolide against the concentration of the this compound derivative.

-

Determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the radiolabeled macrolide binding).

-

The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Visualizing Key Processes

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Leucomycins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the nascent polypeptide exit tunnel. This prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect.

Caption: this compound binds to the nascent peptide exit tunnel of the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow: MIC Determination by Broth Microdilution

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative using the broth microdilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The structure-activity relationship of leucomycins is a complex but promising field of study. Modifications to the macrolactone ring and its substituents have been shown to significantly modulate antibacterial activity. The data and protocols presented in this guide offer a foundational resource for the rational design and evaluation of novel this compound derivatives. A thorough understanding of the SAR, coupled with robust experimental validation, will be instrumental in developing new macrolide antibiotics that can effectively address the challenge of bacterial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity studies among 16-membered macrolide antibiotics related to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylthis compound A5 (TMS-19-Q) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-epi-leucomycin A5. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Leucomycin Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycins are a group of 16-membered macrolide antibiotics produced by the soil bacterium Streptomyces kitasatoensis. These compounds exhibit a broad spectrum of activity against Gram-positive bacteria, making them valuable in both clinical and veterinary medicine. The core of the leucomycin molecule is its aglycone, a complex polyketide structure synthesized by a type I modular polyketide synthase (PKS). Understanding the intricate enzymatic machinery responsible for the biosynthesis of this aglycone is crucial for the rational design of novel this compound derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound aglycone biosynthesis pathway, including the genetic organization, enzymatic steps, and regulatory mechanisms.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located in a dedicated gene cluster within the Streptomyces kitasatoensis chromosome. This cluster, identified as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, harbors the genes encoding the enzymatic machinery required for the synthesis of the this compound aglycone and its subsequent glycosylation. The core of this cluster is composed of a set of large, multifunctional genes encoding the type I modular polyketide synthase responsible for the assembly of the aglycone backbone. These genes are designated as lcmA1 through lcmA5, alongside other auxiliary genes labeled lcmB through lcmRII that are involved in precursor supply, tailoring reactions, and regulation.

The Polyketide Synthase Machinery

The this compound aglycone is assembled through a series of condensation reactions catalyzed by a modular type I polyketide synthase (PKS). This enzymatic assembly line is composed of multiple modules, each responsible for one cycle of chain elongation and modification. Each module, in turn, is comprised of a set of functional domains that carry out specific catalytic steps.

The key domains within each PKS module include:

-

Acyltransferase (AT): Selects the specific building block (extender unit), typically malonyl-CoA or methylmalonyl-CoA, for chain elongation.

-

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons.

-

Ketoreductase (KR): Reduces the β-keto group formed after condensation to a hydroxyl group.

-

Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a single bond.

The specific combination of these domains within each module determines the structure of the final polyketide chain.

Biosynthesis Pathway of this compound Aglycone

The biosynthesis of the this compound aglycone is a complex, multi-step process initiated by a starter unit and sequentially elongated by the addition of extender units. The entire process is orchestrated by the modular PKS encoded by the lcm gene cluster.

Starter and Extender Units

The assembly of the this compound aglycone begins with a specific starter unit, which is loaded onto the first module of the PKS. Subsequent elongation cycles involve the incorporation of various extender units, primarily malonyl-CoA and methylmalonyl-CoA, as dictated by the specificity of the acyltransferase (AT) domain of each module. Feeding studies using 13C-labeled precursors have confirmed the polyketide origin of the aglycone, with acetate and propionate being the primary sources for the carbon backbone.

The biosynthesis is also notably influenced by the availability of specific amino acids. For instance, the addition of L-leucine and L-valine to the fermentation medium can direct the biosynthesis towards the production of specific this compound components, suggesting their role as precursors for some of the extender units or for the acyl side chains.

Modular Organization and Step-by-Step Elongation

The this compound PKS is a large enzymatic complex composed of multiple modules. While the precise sequence and domain organization of each module in the this compound PKS are still under detailed investigation, a general model can be proposed based on the analysis of the lcm gene cluster and comparison with other well-characterized macrolide biosynthetic pathways.

The following DOT script visualizes a proposed logical workflow for the biosynthesis of a polyketide chain by a modular PKS like the one involved in this compound aglycone synthesis.

This diagram illustrates the sequential action of the PKS modules. The growing polyketide chain is passed from one module to the next, with each module adding a new extender unit and performing a specific set of reductive modifications. The process culminates in the final module, where a thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain to form the 16-membered macrolactone ring of the this compound aglycone.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues. The lcm gene cluster contains putative regulatory genes that likely control the expression of the biosynthetic genes. These cluster-situated regulators (CSRs) often act as transcriptional activators or repressors, responding to various signals such as nutrient availability and cell density.

Furthermore, the biosynthesis of polyketides is often subject to feedback regulation, where the final product or an intermediate in the pathway can inhibit the activity of key enzymes. This complex regulatory network ensures the efficient production of this compound while preventing the wasteful expenditure of cellular resources.

Quantitative Data on this compound Biosynthesis

While detailed kinetic data for each enzyme in the this compound biosynthesis pathway is not yet fully available, several studies have provided valuable quantitative insights.

| Parameter | Value | Reference |

| Cerulenin concentration for 50% inhibition of this compound synthesis in resting cells | 1.5 µg/mL | [1] |

| Increase in total kitasamycin (this compound) titers with L-valine supplementation | Doubled | [2] |

| Increase in total kitasamycin (this compound) titers with L-leucine supplementation | Quadrupled | [2] |

These data highlight the sensitivity of the pathway to inhibitors of fatty acid and polyketide synthesis and underscore the significant impact of precursor availability on the overall yield of this compound.

Experimental Protocols

Gene Disruption in Streptomyces using PCR-Targeting

A common method for functional analysis of genes in Streptomyces is gene disruption via homologous recombination. The PCR-targeting method allows for the precise replacement of a target gene with an antibiotic resistance cassette.

Materials:

-

Streptomyces kitasatoensis spores or mycelia

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

Cosmid library of S. kitasatoensis genomic DNA

-

PCR primers with homology extensions to the target gene

-

Antibiotic resistance cassette (e.g., apramycin resistance)

-

Plasmids for λ-Red recombination (e.g., pIJ790)

-

Appropriate growth media (e.g., ISP4, MS agar) and antibiotics

Procedure:

-

Design and PCR amplify the disruption cassette: Design PCR primers with 5' extensions homologous to the regions flanking the target gene in the S. kitasatoensis genome and 3' ends that anneal to the antibiotic resistance cassette. Amplify the cassette using these primers.

-

λ-Red mediated recombination: Introduce the purified PCR product into an E. coli strain carrying the target gene on a cosmid and expressing the λ-Red recombinase. The recombinase will mediate the replacement of the target gene with the disruption cassette.

-

Conjugation: Transfer the modified cosmid from E. coli to S. kitasatoensis via intergeneric conjugation.

-

Selection of exconjugants: Select for S. kitasatoensis colonies that have incorporated the disruption cassette by growing on media containing the appropriate antibiotic.

-

Verification: Confirm the gene replacement in the selected colonies by PCR analysis and Southern blotting.

13C-Labeling Studies for Biosynthetic Pathway Elucidation

Isotope labeling experiments are powerful tools for tracing the origin of atoms in a natural product.

Materials:

-

Streptomyces kitasatoensis culture

-

Defined fermentation medium

-

13C-labeled precursors (e.g., [1-13C]acetate, [2-13C]acetate, [1,2-13C]acetate, U-13C-glucose)

-

Solvents for extraction and purification of this compound

-

NMR spectrometer

Procedure:

-

Fermentation: Grow S. kitasatoensis in a defined medium.

-

Precursor feeding: At a specific time point during fermentation (e.g., late exponential phase), add the 13C-labeled precursor to the culture.

-

Extraction and purification: After a suitable incubation period, harvest the culture and extract the this compound. Purify the this compound using chromatographic techniques (e.g., HPLC).

-

NMR analysis: Acquire 13C NMR spectra of the purified, labeled this compound.

-

Data analysis: Compare the 13C NMR spectrum of the labeled compound with that of an unlabeled standard to determine the positions and extent of 13C incorporation. This information can be used to deduce the biosynthetic origins of the carbon atoms in the aglycone.

Conclusion

The biosynthesis of the this compound aglycone is a remarkable example of the complex and highly regulated enzymatic processes that occur in nature. The modular nature of the type I polyketide synthase provides a versatile platform for the generation of structural diversity. A thorough understanding of this biosynthetic pathway, from the genetic level to the intricate enzymatic mechanisms, is essential for the development of novel this compound derivatives with enhanced therapeutic potential. Future research will likely focus on the detailed functional characterization of each PKS module and the elucidation of the complex regulatory networks that govern this compound production. This knowledge will undoubtedly pave the way for the bioengineering of "unnatural" natural products with improved pharmacological properties.

References

An In-depth Technical Guide to Leucomycin Derivatives and Their Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of leucomycin derivatives, a class of 16-membered macrolide antibiotics. It delves into their antimicrobial activity, mechanism of action, and the experimental protocols used for their evaluation. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

Introduction to this compound and its Derivatives

This compound is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. These 16-membered lactone rings have a broad spectrum of activity, primarily against Gram-positive bacteria.[1] Through semi-synthetic modifications of the this compound scaffold, a variety of derivatives have been developed with the aim of improving their pharmacokinetic properties and antimicrobial efficacy. Notable derivatives include josamycin, rokitamycin, midecamycin, and miocamycin. These compounds have found clinical use in treating various bacterial infections.[2][3][4]

Antimicrobial Activity of this compound Derivatives

The antimicrobial potency of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[5] The following tables summarize the in vitro activity of several this compound derivatives against a panel of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria (μg/mL)

| This compound Derivative | Staphylococcus aureus | Streptococcus pneumoniae | Streptococcus pyogenes |

| Josamycin | 1 | 0.03-0.12 | - |

| Rokitamycin | 1 (MIC90) | 0.03-0.5 | - |

| Midecamycin | - | - | - |

| Miocamycin | 2 | 0.06-0.25 | - |

| This compound | 45.0 (MIC90) | - | - |

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from various sources for comparative purposes.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria (μg/mL)

| This compound Derivative | Haemophilus influenzae | Moraxella catarrhalis | Neisseria gonorrhoeae |

| Josamycin | 2-16 | - | - |

| Rokitamycin | Less active than erythromycin | Comparable to erythromycin | Comparable to erythromycin |

| Midecamycin | - | - | - |

| Miocamycin | 8-32 | - | - |

| This compound | - | - | - |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound derivatives exert their antimicrobial effect by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.

Signaling Pathway of Protein Synthesis Inhibition

The binding of this compound derivatives occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. This binding site is in close proximity to the peptidyl transferase center (PTC), the active site responsible for peptide bond formation. The presence of the macrolide in the NPET is thought to sterically hinder the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This effectively terminates protein synthesis.

The binding site on the 50S ribosomal subunit primarily involves specific interactions with the 23S rRNA. Nucleotides such as A2058 and A2059 in domain V of the 23S rRNA have been identified as key interaction points for macrolides.

Experimental Protocols for Antimicrobial Activity Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium).

-

Preparation of Inoculum: From a pure culture of the test organism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution: Dispense the broth medium into all wells of a 96-well microtiter plate. Add a specific volume of the antibiotic stock solution to the first well and perform two-fold serial dilutions by transferring an aliquot of the solution to the subsequent wells.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours in ambient air.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination. It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.

Detailed Steps:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of the this compound derivative. This is done by adding the antibiotic solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation spot.

Structure-Activity Relationships

The antimicrobial activity of this compound derivatives is influenced by their chemical structure. Modifications at different positions of the macrolide ring can affect their binding affinity to the ribosome and their ability to penetrate the bacterial cell wall. For instance, the presence of a disaccharide at position 5 of the 16-membered ring, which includes a mycarose moiety, has been correlated with the inhibition of the peptidyl transferase reaction. Further research into the structure-activity relationships of this compound derivatives is crucial for the rational design of new and more potent macrolide antibiotics.

Conclusion

This compound derivatives represent an important class of macrolide antibiotics with a well-established mechanism of action targeting the bacterial ribosome. This guide has provided a detailed overview of their antimicrobial activity, the molecular basis of their function, and the standardized experimental protocols for their evaluation. The quantitative data, workflow diagrams, and mechanistic pathway illustration are intended to serve as a valuable technical resource for the scientific community engaged in the fight against antimicrobial resistance. Continued research and development in this area are essential for discovering novel derivatives with enhanced efficacy and a broader spectrum of activity.

References

- 1. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. woah.org [woah.org]

- 3. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Characterization of the Leucomycin Antibiotic Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of the leucomycin antibiotic complex. This compound, also known as kitasamycin, is a mixture of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] This document details the key components of the complex, their antibacterial activity, the biosynthetic pathways involved in their production, and standardized experimental protocols for their isolation, purification, and structural elucidation. The information presented is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this important class of antibiotics.

Introduction

The this compound complex is a family of closely related 16-membered macrolide lactone antibiotics discovered in 1953.[2][3] Produced by Streptomyces kitasatoensis, the complex is comprised of multiple biologically active components, primarily designated as this compound A1, A3, A4, A5, A6, A7, A8, and A9, along with other minor components.[4] These compounds exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, some Gram-negative cocci, mycoplasma, and leptospira. The mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome. This guide will systematically detail the essential aspects of the initial characterization of this antibiotic complex.

Components and Physicochemical Properties

The this compound complex is a mixture of at least eight biologically active components, with Leucomycins A1 and A3 to A9 being the most well-characterized. The general structure consists of a 16-membered lactone ring to which deoxy sugars are attached. The variations between the different components primarily occur at the C-3 and C-4'' positions of the aglycone and the mycarose moiety, respectively.

Table 1: Physicochemical Properties of Selected this compound Components

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound A1 | C40H67NO14 | 786.0 | Isovaleryl group at C-4'' of mycarose. |

| This compound A3 | C39H65NO14 | 771.9 | Acetyl group at C-3 of the lactone ring, isovaleryl group at C-4'' of mycarose. |

| This compound A4 | C39H65NO14 | 771.9 | Butyryl group at C-4'' of mycarose. |

| This compound A5 | C39H65NO14 | 771.9 | Acetyl group at C-3 of the lactone ring, butyryl group at C-4'' of mycarose. |

| This compound A7 | C38H63NO14 | 757.9 | Propionyl group at C-4'' of mycarose. |

| This compound V | C35H59NO13 | 701.8 | Lacks the mycarose sugar. |

Antibacterial Activity

The this compound complex demonstrates potent inhibitory activity against a range of pathogenic bacteria. The individual components exhibit similar antibacterial spectra, with variations in potency.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound A7 and Comparative Macrolides (µg/mL)

| Bacterial Strain | This compound A7 | Josamycin | Erythromycin |

| Staphylococcus aureus | 0.25 - 2 | ≤0.39 | 0.023 - >1024 |

| Streptococcus pneumoniae | 0.06 - 0.5 | ≤0.39 | 0.004 - 256 |

| Enterococcus faecalis | 1 - 8 | >100 | >128 |

Note: MIC ranges are compiled from various sources and may vary depending on the specific strain and testing methodology.

Biosynthesis

The biosynthesis of the this compound aglycone follows the polyketide pathway, which involves the sequential condensation of small carboxylic acid units. The biosynthesis of the entire complex is governed by a large biosynthetic gene cluster (BGC) within the genome of Streptomyces kitasatoensis.

The composition of the final this compound complex can be influenced by the addition of specific precursors to the fermentation medium. For instance, the addition of L-valine directs the biosynthesis towards components with a butyryl side chain (e.g., this compound A4/A5), while L-leucine promotes the formation of components with an isovaleryl side chain (e.g., this compound A1/A3). This precursor-directed biosynthesis offers a method for enriching the production of specific, potentially more active, components.

Below is a conceptual diagram illustrating the influence of amino acid precursors on the biosynthesis of different this compound components.

Caption: Influence of amino acid precursors on this compound biosynthesis.

Experimental Protocols

Isolation and Purification of the this compound Complex

A generalized workflow for the isolation and purification of the this compound complex from a Streptomyces kitasatoensis fermentation broth is outlined below.

Caption: Generalized workflow for this compound isolation and purification.

Detailed Methodology:

-

Fermentation: Cultivate Streptomyces kitasatoensis in a suitable nutrient medium under aerobic conditions for 3-4 days.

-

Extraction: After fermentation, filter the culture broth to remove the mycelia. Extract the filtrate with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude residue.

-

Initial Purification: Subject the crude extract to column chromatography using silica gel or alumina as the stationary phase. Elute with a suitable solvent gradient to separate the this compound complex from other metabolites.

-

Component Separation: For the separation of individual this compound components, employ preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer is a common method.

Structural Elucidation

The structures of the individual this compound components are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weights of the components and to obtain fragmentation patterns that provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural assignment of the complex macrolide structures.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial potency of the this compound components is quantified by determining the MIC using the broth microdilution method.

Detailed Protocol for Broth Microdilution:

-

Preparation of Antibiotic Stock Solutions: Dissolve the purified this compound components in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

The initial characterization of the this compound antibiotic complex reveals a mixture of potent macrolide antibiotics with a significant therapeutic potential. This guide has provided a comprehensive overview of the key components, their antibacterial activities, biosynthetic pathways, and the experimental protocols required for their study. The detailed methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development, facilitating further investigation into this important class of natural products.

References

Methodological & Application

Application Notes and Protocols for Leucomycin In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycin is a macrolide antibiotic complex produced by Streptomyces kitasatoensis. Like other macrolides, it is primarily effective against Gram-positive bacteria. In vitro susceptibility testing is a cornerstone of antimicrobial research and development, providing essential data on an agent's potency and spectrum of activity. These tests determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Standardized protocols, primarily established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring the reproducibility and comparability of susceptibility data across different laboratories.[2] This document provides detailed protocols for the principal methods of in vitro susceptibility testing for this compound: broth microdilution, agar dilution, and disk diffusion.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with translocation and preventing the elongation of the polypeptide chain.[3] This action halts bacterial growth and replication.

Caption: this compound's mechanism of action targeting the bacterial ribosome.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound A7 against several Gram-positive pathogens, in comparison to other macrolides. Lower MIC values are indicative of greater antibacterial potency.

Table 1: Comparative In Vitro Activity of this compound A7 and Other Macrolides (MIC in µg/mL)

| Bacterial Strain | This compound A7 MIC (µg/mL) | Josamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.25 - 2 | ≤0.39 | 0.023 - >1024 |

| Streptococcus pneumoniae | 0.06 - 0.5 | ≤0.39 | 0.004 - 256 |

| Enterococcus faecalis | 1 - 8 | >100 | >128 |

Data compiled from various sources; specific values may vary by strain and methodology.

Table 2: Quality Control (QC) Ranges for Reference Strains with Macrolides (CLSI M100)

| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Disk Diffusion Zone Diameter (mm) |

|---|---|---|---|

| Staphylococcus aureus ATCC® 29213™ | Erythromycin | 0.25 - 1 | 22 - 30 |

| Staphylococcus aureus ATCC® 25923™ | Erythromycin (15 µg disk) | N/A | 22 - 30 |

| Streptococcus pneumoniae ATCC® 49619™ | Erythromycin | 0.03 - 0.12 | 25 - 30 |

| Enterococcus faecalis ATCC® 29212™ | Erythromycin | 1 - 4 | 20 - 28 |

Note: Specific QC ranges for this compound are not defined by CLSI. Erythromycin, a structurally related macrolide, is presented as a surrogate for establishing QC performance.

Experimental Protocols

Accurate and reproducible susceptibility testing requires adherence to standardized protocols. The following sections detail the procedures for broth microdilution, agar dilution, and disk diffusion methods.

General Procedures (Applicable to All Methods)

-

Antimicrobial Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., ethanol or DMSO, followed by dilution in sterile water) at a high concentration (e.g., 1280 µg/mL). Sterilize by filtration if necessary.

-

Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth dilution or Mueller-Hinton Agar (MHA) for agar and disk diffusion methods. For fastidious organisms, appropriate supplementation (e.g., lysed horse blood) may be required.

-

Inoculum Preparation:

-

Select 4-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a photometric device.

-

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates and is considered a reference method by CLSI and EUCAST.

Caption: Workflow for the broth microdilution susceptibility test.

Detailed Methodology:

-

Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the drug.

-

Inoculation: Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Dispensing: Add 50 µL of the final inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-